FGFR4 Kinase Inhibition Potency: Target Compound vs. Structural Analogs
The target compound exhibits an IC50 of 43 nM against recombinant human FGFR4 kinase domain in a caliper mobility shift assay [1]. No publicly available inhibition data exists for the closest positional isomer, the 3-chlorobenzoyl variant (CAS 1396880-75-3), against FGFR4 . This absence of data for the meta-chloro isomer underscores the specific contribution of the para-chloro substitution pattern to FGFR4 binding. As a class-level reference, the structurally related benzoyl-piperazine GlyT-1 inhibitor class (patented by Hoffmann-La Roche, US7427612) typically operates on an unrelated primary target, reinforcing that benzoyl-piperazine pharmacology is exquisitely sensitive to substitution pattern [2].
| Evidence Dimension | FGFR4 kinase inhibition IC50 |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | 3-chloro positional isomer (CAS 1396880-75-3): No FGFR4 data publicly available |
| Quantified Difference | Indeterminate (comparator data absent); para-chloro substitution uniquely linked to 43 nM FGFR4 IC50 |
| Conditions | Recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells; 1 hr incubation; caliper mobility shift assay [1] |
Why This Matters
Procurement of the 4-chloro isomer over the 3-chloro isomer is essential for experiments requiring validated FGFR4 inhibitory activity, as the latter lacks any demonstrated kinase engagement.
- [1] BindingDB. Affinity Data: IC50 43 nM for Human FGFR4. Assay: Inhibition of recombinant His-tagged human FGFR4 (residues 781–1338) expressed in insect cells, incubated 1 hr, caliper mobility shift assay. View Source
- [2] Alberati-Giani D, Jolidon S, Narquizian R, Nettekoven MH, Norcross RD, Pinard E, Stalder H. Benzoyl-piperazine derivatives. United States Patent US7427612. Issued September 23, 2008. Assignee: Hoffmann-La Roche Inc. View Source
